molecular formula C12H17NO4S B13022983 Valine, N-[(3-methylphenyl)sulfonyl]-

Valine, N-[(3-methylphenyl)sulfonyl]-

Cat. No.: B13022983
M. Wt: 271.33 g/mol
InChI Key: BWWCEFJLVLTEJB-NSHDSACASA-N
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Description

Valine, N-[(3-methylphenyl)sulfonyl]- is a compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . It is a derivative of valine, an essential amino acid, and contains a sulfonyl group attached to a 3-methylphenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-[(3-methylphenyl)sulfonyl]- typically involves the reaction of valine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Valine, N-[(3-methylphenyl)sulfonyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Valine, N-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valine, N-[(3-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Valine, N-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Valine, N-[(3-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:

Uniqueness

The unique structure of Valine, N-[(3-methylphenyl)sulfonyl]- allows it to interact with specific molecular targets differently compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Valine, N-[(3-methylphenyl)sulfonyl]- is a derivative of the amino acid valine, modified with a sulfonyl group attached to a 3-methylphenyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of Valine, N-[(3-methylphenyl)sulfonyl]- typically involves the reaction of valine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature. The product can be purified through recrystallization or column chromatography.

Biological Activity

Valine, N-[(3-methylphenyl)sulfonyl]- has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that certain sulfonamide derivatives exhibit significant antimicrobial properties. Valine derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .
  • Anticancer Properties : In vitro studies have demonstrated that valine-derived compounds can inhibit the proliferation of cancer cell lines. For example, docking studies have indicated that these compounds may interact with specific cancer markers, leading to reduced cell viability .
  • Enzyme Inhibition : The sulfonyl group in Valine, N-[(3-methylphenyl)sulfonyl]- allows for strong interactions with enzymes and proteins. This interaction can inhibit enzymatic activity, which may be beneficial for therapeutic applications targeting specific metabolic pathways.

The mechanism of action for Valine, N-[(3-methylphenyl)sulfonyl]- involves its interaction with biological targets at the molecular level. The sulfonyl group can form strong non-covalent interactions with amino acids in enzyme active sites or receptor binding sites, potentially altering their activity. This compound may interfere with cellular signaling pathways and metabolic processes, leading to various biological effects.

Comparative Analysis with Related Compounds

Valine, N-[(3-methylphenyl)sulfonyl]- can be compared to other similar compounds such as Valine, N-[(4-methylphenyl)sulfonyl]- and Valine, N-[(4-chlorophenyl)sulfonyl]-. These analogs differ mainly in the position and type of substituents on the phenyl ring:

CompoundStructure VariationBiological Activity
Valine, N-[(3-methylphenyl)sulfonyl]-3-Methyl substituentAntimicrobial; anticancer
Valine, N-[(4-methylphenyl)sulfonyl]-4-Methyl substituentSimilar but varies in potency
Valine, N-[(4-chlorophenyl)sulfonyl]-4-Chloro substituentDifferent chemical properties

The unique structure of Valine, N-[(3-methylphenyl)sulfonyl]- allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for further research and potential therapeutic applications .

Case Studies and Research Findings

  • In Silico Studies : A study conducted on novel sulfonamide derivatives highlighted their cytotoxic potential against cancer cell lines. The IC50 values were determined using MCF-7 breast cancer cells compared to normal fibroblast cells .
  • Biological Evaluation : Another research effort evaluated various valine-derived compounds for their antimicrobial effects. Results indicated that specific substitutions on the valine backbone significantly influenced their efficacy against bacterial strains .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(2S)-3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

BWWCEFJLVLTEJB-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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